(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide)
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Overview
Description
(N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) is an organic compound that features a naphthalene core with bis(4-ethylbenzenesulfonamide) groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) typically involves the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of sulfonamide groups: The sulfonamide groups can be introduced via sulfonation reactions followed by amide formation.
Final assembly: The final compound is assembled by linking the naphthalene core with the sulfonamide groups under specific reaction conditions, such as using a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the sulfonamide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the naphthalene core or the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted naphthalene and benzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It may serve as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.
Drug Development: It may be explored as a lead compound for the development of new pharmaceuticals with specific biological activities.
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Organic Electronics: The compound may be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) would depend on its specific application. For instance:
Catalysis: It may act as a ligand, coordinating with metal centers to form active catalytic species.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1,4-diamine and naphthalene-1,4-disulfonic acid.
Sulfonamide derivatives: Compounds such as sulfanilamide and N-ethylbenzenesulfonamide.
Uniqueness
Structural Features: The combination of a naphthalene core with bis(4-ethylbenzenesulfonamide) groups is unique, providing distinct electronic and steric properties.
Properties
IUPAC Name |
(NE)-4-ethyl-N-[(4E)-4-(4-ethylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)33(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-34(31,32)22-15-11-20(4-2)12-16-22/h5-18H,3-4H2,1-2H3/b27-25+,28-26+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDNEDOQHJFJFF-NBHCHVEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=C(C=C4)CC)/C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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